molecular formula C3H8N2O B14531444 Ethanimidamide, N-hydroxy-N'-methyl- CAS No. 62626-11-3

Ethanimidamide, N-hydroxy-N'-methyl-

Cat. No.: B14531444
CAS No.: 62626-11-3
M. Wt: 88.11 g/mol
InChI Key: JCAXHWPMKMMFKM-UHFFFAOYSA-N
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Description

Ethanimidamide, N-hydroxy-N’-methyl- is an organic compound with the molecular formula C3H8N2O It is a derivative of ethanimidamide, where one of the hydrogen atoms is replaced by a hydroxyl group and another by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanimidamide, N-hydroxy-N’-methyl- can be synthesized through several methods. One common approach involves the reaction of ethanimidamide with hydroxylamine and a methylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of ethanimidamide, N-hydroxy-N’-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same reactants but is optimized for large-scale production, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, N-hydroxy-N’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanimidamide, N-hydroxy-N’-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanimidamide, N-hydroxy-N’-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Ethanimidamide, N-hydroxy-N’-ethyl-: Similar structure but with an ethyl group instead of a methyl group.

    Ethanimidamide, N-hydroxy-N’-propyl-: Contains a propyl group instead of a methyl group.

    Ethanimidamide, N-hydroxy-N’-butyl-: Features a butyl group in place of the methyl group.

Uniqueness

Ethanimidamide, N-hydroxy-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl and methyl groups influences its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

62626-11-3

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

IUPAC Name

N-hydroxy-N'-methylethanimidamide

InChI

InChI=1S/C3H8N2O/c1-3(4-2)5-6/h6H,1-2H3,(H,4,5)

InChI Key

JCAXHWPMKMMFKM-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)NO

Origin of Product

United States

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